
(2R,3R,4S,Z)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethylene)tetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3R,4S,Z)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethylene)tetrahydrofuran-3,4-diol” is a complex molecule with an intriguing structure. Let’s break it down:
-
Chirality: : The compound contains three stereocenters (2R, 3R, and 4S), making it chiral. Chirality plays a crucial role in its interactions with biological systems.
-
Functional Groups
Purine Base: The purine base (6-Amino-9H-purin-9-yl) is a key component. Purines are essential for DNA, RNA, and ATP.
Chloromethylene Group: The chloromethylene group (C=Cl) adds reactivity and specificity.
準備方法
Synthetic Routes:
Chemical Synthesis: The compound can be synthesized through multi-step organic synthesis. One approach involves coupling a purine derivative with a chloromethylene-containing sugar precursor.
Enzymatic Synthesis: Enzymes can catalyze the formation of specific bonds, allowing for more selective synthesis.
Reaction Conditions:
Protecting Groups: To control regioselectivity during glycosylation, protecting groups are used.
Stereochemistry Control: Chiral reagents and catalysts ensure the desired stereochemistry.
Industrial Production:
- Large-scale production typically involves optimized synthetic routes, efficient purification, and quality control.
化学反応の分析
Reactions:
Glycosylation: Formation of the glycosidic bond between the purine base and the sugar moiety.
Substitution: Chlorine can be substituted with other functional groups.
Redox Reactions: Oxidation or reduction of specific functional groups.
Common Reagents:
Nucleophiles: Alcohols, amines, or other nucleophiles for glycosylation.
Halogenating Agents: For chlorination.
Oxidizing/Reducing Agents: To modify functional groups.
Major Products:
Glycoside: The compound forms a glycosidic bond between the purine base and the sugar, yielding a nucleoside.
Modified Derivatives: Substituted or oxidized forms.
科学的研究の応用
Antiviral Agents: Purine analogs have antiviral activity.
Nucleoside Analog Chemotherapy: Used against cancer.
Enzyme Inhibitors: Targeting specific enzymes involved in nucleotide metabolism.
Molecular Probes: Fluorescently labeled derivatives for cellular imaging.
作用機序
Inhibition: The compound may inhibit viral polymerases or cellular enzymes.
DNA/RNA Incorporation: It can be incorporated into nucleic acids, disrupting replication or transcription.
類似化合物との比較
Similar Compounds:
特性
分子式 |
C10H10ClN5O3 |
|---|---|
分子量 |
283.67 g/mol |
IUPAC名 |
(2R,3R,4S,5Z)-2-(6-aminopurin-9-yl)-5-(chloromethylidene)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h1-3,6-7,10,17-18H,(H2,12,13,14)/b4-1-/t6-,7-,10-/m1/s1 |
InChIキー |
CHJNOSMDBFGGQH-QCUWZOMOSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H](/C(=C/Cl)/O3)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CCl)O3)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


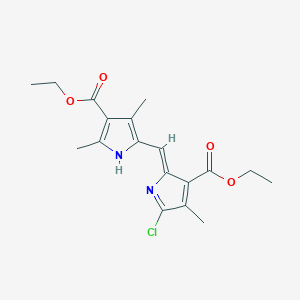
![2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid](/img/structure/B12900874.png)
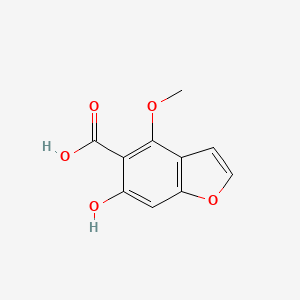

![2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine](/img/structure/B12900894.png)
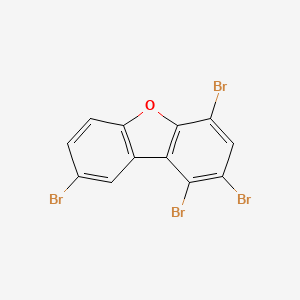

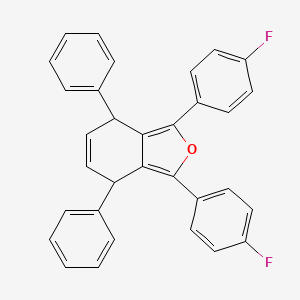

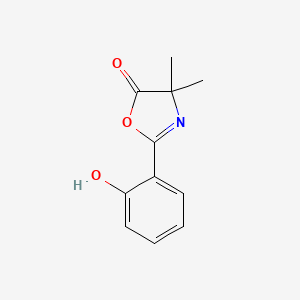
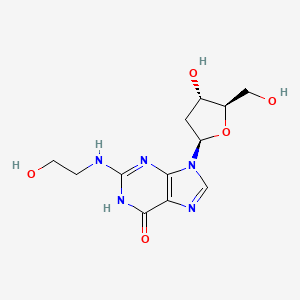
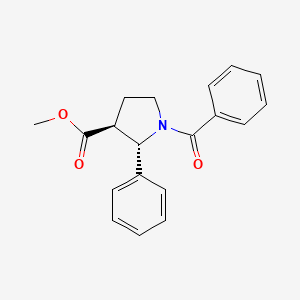
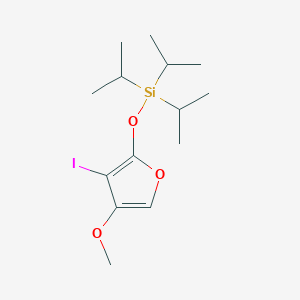
![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)
